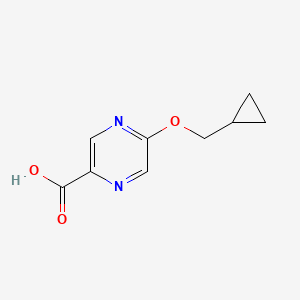

5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(cyclopropylmethoxy)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-9(13)7-3-11-8(4-10-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKCEOFCDHLKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286777-19-2 | |

| Record name | 5-(cyclopropylmethoxy)pyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing.

Pharmacokinetics

As a small molecule, it is expected to have good bioavailability and be able to cross biological membranes.

Result of Action

As research progresses, more information about the specific effects of this compound at the molecular and cellular level will become available.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Biological Activity

5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly its antimycobacterial properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10N2O3

- Molecular Weight : 194.19 g/mol

- CAS Number : 1286777-19-2

- IUPAC Name : this compound

Synthesis and Characterization

The synthesis of this compound involves various organic reactions, typically utilizing substituted pyrazine derivatives. Analytical methods such as NMR, LC-MS, and FT-IR are employed to confirm the structure and purity of the synthesized compound .

Antimycobacterial Activity

Research indicates that this compound exhibits promising antimycobacterial activity. A study highlighted its effectiveness against Mycobacterium tuberculosis, a major causative agent of tuberculosis. The compound's mechanism appears to involve the inhibition of specific enzymes crucial for mycobacterial survival and replication .

While the precise molecular targets of this compound remain largely unidentified, it is hypothesized that its structure allows it to interact with enzymes involved in metabolic pathways of bacteria. The cyclopropylmethoxy group may enhance its binding affinity, facilitating its biological effects .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazine derivatives, including this compound:

- Antioxidant Activity : In addition to antimycobacterial properties, derivatives of pyrazine-2-carboxylic acids have shown significant antioxidant activity, which could contribute to their overall therapeutic potential .

- Antimicrobial Studies : Comparative studies demonstrated that while some derivatives exhibited moderate antimicrobial activity, others showed substantial inhibition against various bacterial strains, suggesting a structure-activity relationship that warrants further investigation .

- Molecular Docking Studies : Computational studies have indicated that certain derivatives can effectively inhibit key enzymes like GlcN-6-P synthase, which is linked to bacterial cell wall synthesis. This supports the observed antimicrobial activities in vitro .

Summary Table of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₀N₂O₃

- SMILES : C1CC1COC2=NC=C(N=C2)C(=O)O

- InChI : InChI=1S/C9H10N2O3/c12-9(13)7-3-11-8(4-10-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13)

Pharmacological Applications

-

Antimicrobial Activity :

- Research indicates that derivatives of pyrazine compounds, including 5-(cyclopropylmethoxy)pyrazine-2-carboxylic acid, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth by targeting specific enzymes such as GlcN-6-P synthase, which is crucial for bacterial cell wall synthesis .

- Antioxidant Properties :

- Anti-inflammatory Effects :

Agricultural Applications

- Pesticide Development :

Material Science Applications

- Polymer Chemistry :

Case Studies and Research Findings

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid and analogs:

Key Research Findings

- Reactivity : Cyclopropylmethoxy-substituted pyrazines exhibit moderate reactivity in nucleophilic acyl substitution due to electron-donating effects of the ether group, contrasting with electron-withdrawing groups like difluoromethyl .

- Solubility : The cyclopropylmethoxy derivative has lower aqueous solubility compared to methoxy analogs but higher than tert-butyl derivatives, as inferred from logP values .

- Thermal Stability : Melting points for these compounds range widely (e.g., 163°C for 5-methylpyrazine-2-carboxylic acid vs. ~220°C for chlorinated analogs ), suggesting substituent-dependent crystalline packing.

Preparation Methods

Cyclization Step

- Starting Materials: Pyruvic aldehyde (methylglyoxal) and o-phenylenediamine.

- Catalyst: Sodium pyrosulfite.

- Conditions: Reaction temperature between 30–90 °C for 0.5–2 hours.

- Process: The aldehyde and diamine undergo a ring-closure (cyclization) reaction to form 3-methyl benzopyrazines.

- Work-up: Neutralization, salt processing, dehydration, and rectification yield the cyclized intermediate.

Oxidation Step

- Reagents: Inorganic oxidizers such as potassium permanganate.

- Conditions: Temperature maintained between 60–105 °C for 1–4 hours.

- Procedure: The 3-methyl benzopyrazine intermediate is oxidized to 5-methylpyrazine-2,3-carboxylic acid potassium salt.

- Post-reaction: Cooling, filtration to remove manganese dioxide, evaporation at 115 ± 3 °C to concentrate the product.

Acidification and Decarboxylation

- Reagents: Concentrated sulfuric acid.

- Conditions: Temperature range 30–130 °C.

- Molar Ratio: Sulfuric acid to oxidation product between 1.5:1 and 3.0:1.

- Process: Acidification converts the potassium salt to the free acid, followed by decarboxylation to remove the 3-carboxyl group, yielding 5-methylpyrazine-2-carboxylic acid.

Extraction and Purification

- pH Adjustment: Neutralization to pH 1.5–4.0.

- Extraction Solvent: Butanone (methyl ethyl ketone).

- Procedure: Extraction of the acid into butanone, removal of solvent by vacuum distillation, followed by crystallization, drying, and pulverization.

- Product Purity: ≥99% by HPLC.

- Melting Point: 164–172 °C.

Adaptation for 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic Acid

While the above method is for 5-methyl substitution, the preparation of 5-(Cyclopropylmethoxy) substitution likely involves analogous steps with modifications:

- Starting Material Variation: Instead of pyruvic aldehyde, a cyclopropylmethoxy-substituted aldehyde or an appropriate precursor would be used.

- Cyclization: Reaction with o-phenylenediamine to form the corresponding cyclopropylmethoxy-substituted benzopyrazine.

- Oxidation and Acidification: Similar oxidation and acidification steps to introduce the carboxylic acid group at position 2.

- Purification: Extraction and crystallization steps adapted to the solubility and stability of the cyclopropylmethoxy derivative.

Comparative Data Table of Preparation Parameters (Based on 5-Methylpyrazine-2-carboxylic Acid)

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Cyclization | Pyruvic aldehyde + o-phenylenediamine + Sodium pyrosulfite | 30–90 | 0.5–2 h | Formation of 3-methyl benzopyrazines |

| Oxidation | Potassium permanganate + water | 60–105 | 1–4 h | Oxidation to 5-methylpyrazine-2,3-dicarboxylate potassium salt |

| Acidification/Decarboxylation | Sulfuric acid (1.5–3.0 molar ratio) | 30–130 | ~1 h | Conversion to 5-methylpyrazine-2-carboxylic acid |

| Extraction/Purification | Butanone extraction, vacuum distillation, crystallization | 50 (extraction) | ~0.5 h (extraction) | Final product purity ≥99%, melting point 164–172 °C |

Research Findings and Industrial Relevance

- The described method is scalable and uses readily available raw materials, making it suitable for industrial production.

- The process avoids harsh conditions such as high pressure or toxic intermediates, improving safety and environmental impact.

- The final product purity and physical properties meet pharmaceutical intermediate standards.

- The methodology is proven for 5-methylpyrazine-2-carboxylic acid, which serves as an intermediate for important drugs like glipizide and hypolipidemic agents.

- By analogy, the preparation of this compound would follow similar synthetic logic with tailored precursors and reaction conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid?

- Methodology :

-

Step 1 : Start with pyrazine-2-carboxylic acid derivatives. For example, methyl esters (e.g., methyl 5-chloro-6-methylpyrazine-2-carboxylate, CAS 77168-85-5) can undergo nucleophilic substitution with cyclopropylmethanol under basic conditions (e.g., KCO) .

-

Step 2 : Hydrolyze the ester to the carboxylic acid using aqueous HCl or NaOH. For instance, hydrolysis of methyl 5-chloro-6-methylpyrazine-2-carboxylate with KCO/HO followed by acidification yields the carboxylic acid derivative .

-

Step 3 : Purify via recrystallization or column chromatography. Membrane-based solvent extraction (MBSE) methods, as used for 5-methyl-2-pyrazinecarboxylic acid, may enhance purity .

- Data Table :

| Intermediate | CAS RN | Molecular Formula | Key Reaction Step | Reference |

|---|---|---|---|---|

| Methyl pyrazine-2-carboxylate | 77168-85-5 | CHClNO | Nucleophilic substitution | |

| Cyclopropylmethanol | 2516-33-8 | CHO | Alkoxylation agent | - |

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Methodology :

- Solubility : Use DMSO as a primary solvent (up to 50 mg/mL). For aqueous compatibility, prepare stock solutions in DMSO:PEG300:Tween-80 (5:40:55 v/v) or SBE-β-CD/saline mixtures .

- Stability : Store lyophilized powder at -80°C (2-year stability) or -20°C (1 year). Avoid repeated freeze-thaw cycles .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodology :

- NMR : Use H and C NMR to confirm cyclopropylmethoxy and carboxylic acid groups. Compare with 5-methyl-2-pyrazinecarboxylic acid (δ 8.5 ppm for pyrazine protons) .

- HPLC-MS : Employ reverse-phase C18 columns with ESI-MS to verify molecular ion peaks (expected m/z ~223.2 for CHNO) .

Advanced Research Questions

Q. How does the cyclopropylmethoxy group influence regioselectivity in substitution reactions?

- Methodology :

- Steric Effects : The cyclopropyl group introduces steric hindrance, directing electrophiles to the less hindered pyrazine nitrogen. Use DFT calculations to model charge distribution .

- Experimental Validation : Compare reaction outcomes with analogs lacking the cyclopropyl group (e.g., methoxy derivatives). Monitor via HPLC for byproduct analysis .

Q. What strategies mitigate decomposition during ester hydrolysis?

- Methodology :

- Controlled pH : Maintain pH 7–8 during hydrolysis to avoid decarboxylation. Use buffered conditions (e.g., phosphate buffer) .

- Low Temperature : Conduct reactions at 0–5°C to stabilize intermediates. For example, hydrolysis of methyl 5-chloro-6-methylpyrazine-2-carboxylate at room temperature yielded 39% purity, while colder conditions improved yield .

Q. How can computational modeling predict biological activity of derivatives?

- Methodology :

- Docking Studies : Use PyRx or AutoDock Vina to simulate interactions with target enzymes (e.g., kinases). The carboxylic acid moiety may chelate metal ions in active sites .

- ADME Prediction : Apply SwissADME to assess bioavailability. The cyclopropyl group enhances metabolic stability compared to linear alkyl chains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.